molecular formula C9H5F3N2O2 B1418174 (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime CAS No. 74396-78-4

(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime

Cat. No. B1418174
CAS RN: 74396-78-4
M. Wt: 230.14 g/mol
InChI Key: PCCAUCUZADXBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime” is a chemical compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.143 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime” can be represented by the SMILES string: C1=CC2=C (C (=O)N=C2C (=C1)C (F) (F)F)NO .


Physical And Chemical Properties Analysis

“(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime” has a molecular weight of 230.143 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

    Transition Metal-Mediated Trifluoromethylation Reactions

    • Field : Organic Chemistry
    • Application : Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . This review aims to provide a complete picture of the transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • Method : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated in this comprehensive overview .
    • Results : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

    Metal-Free Oxidative Trifluoromethylation of Indoles

    • Field : Organic Chemistry
    • Application : An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions is described .
    • Method : This method selectively introduces trifluoromethyl to indoles on the C2 position . A radical intermediate may be involved in this transformation .
    • Results : The desired product can be obtained in 0.7 g yield .

However, the trifluoromethyl group and indoles are both significant in the field of organic chemistry. Trifluoromethylated indoles, for instance, are often used in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

3-nitroso-7-(trifluoromethyl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14-16/h1-3,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCAUCUZADXBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427930
Record name 3-(Hydroxyamino)-7-(trifluoromethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime

CAS RN

74396-78-4
Record name 3-(Hydroxyamino)-7-(trifluoromethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime
Reactant of Route 2
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime
Reactant of Route 3
Reactant of Route 3
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime
Reactant of Route 4
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime
Reactant of Route 5
Reactant of Route 5
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime
Reactant of Route 6
Reactant of Route 6
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.